Methyl palmitoleate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Biomarker potential:

Methyl palmitoleate has been investigated as a potential biomarker for various diseases and conditions. Studies suggest its levels might be associated with:

- Metabolic syndrome: Research indicates that individuals with metabolic syndrome, characterized by a cluster of risk factors for cardiovascular disease and type 2 diabetes, may have lower blood levels of methyl palmitoleate compared to healthy individuals. [Source: National Institutes of Health, ]

- Non-alcoholic fatty liver disease (NAFLD): Studies suggest that individuals with NAFLD, a condition characterized by excess fat buildup in the liver, might have altered levels of methyl palmitoleate in their blood and liver tissues. [Source: National Institutes of Health, ]

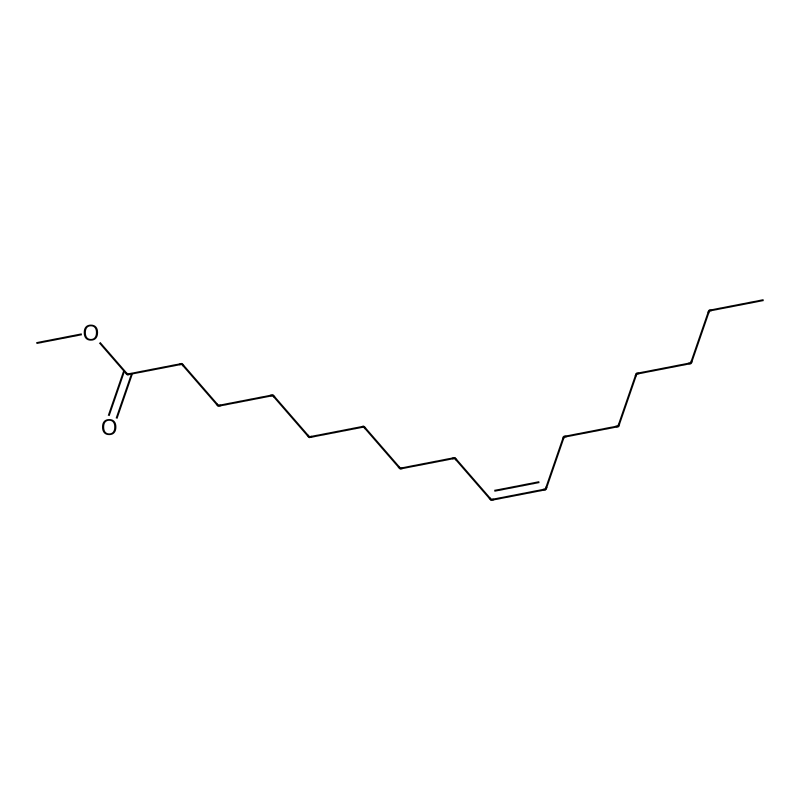

Methyl palmitoleate, also known as methyl (9Z)-hexadec-9-enoate, is a fatty acid methyl ester derived from the condensation of methanol and palmitoleic acid. Its molecular formula is , and it has a molecular weight of approximately 268.43 g/mol. This compound is characterized by a double bond in the carbon chain, specifically at the ninth carbon, which classifies it as a monounsaturated fatty acid ester. Methyl palmitoleate is recognized for its various functional properties and biological significance.

- Hydrogenation: The compound can be hydrogenated to yield methyl palmitate:This reaction involves the addition of hydrogen across the double bond, converting it into a saturated ester .

- Transesterification: Methyl palmitoleate can react with alcohols to form different fatty acid esters, which is a key reaction in biodiesel production.

- Oxidation: The unsaturated bond in methyl palmitoleate makes it susceptible to oxidation, leading to the formation of various oxidation products, which can affect its stability and application in food and industrial processes .

Methyl palmitoleate exhibits several biological activities:

- Anti-inflammatory Properties: Studies suggest that it may help reduce inflammation, making it beneficial for conditions such as arthritis.

- Metabolic Effects: It has been linked to improved metabolic profiles, including enhanced insulin sensitivity and lipid metabolism .

- Antimicrobial Activity: Some research indicates that methyl palmitoleate possesses antimicrobial properties, potentially useful in food preservation and health applications.

Methyl palmitoleate can be synthesized through several methods:

- Direct Esterification: This involves reacting palmitoleic acid with methanol in the presence of an acid catalyst to produce methyl palmitoleate.

- Transesterification: This method uses triglycerides from natural oils (like palm oil) and reacts them with methanol to yield methyl palmitoleate along with glycerol as a byproduct.

- Chemical Synthesis: Advanced synthetic approaches may involve multi-step reactions starting from simpler organic compounds to construct the desired ester .

Methyl palmitoleate has various applications across different fields:

- Cosmetics and Personal Care: It is used as an emollient and skin-conditioning agent due to its moisturizing properties.

- Food Industry: Its flavor profile and potential health benefits make it a candidate for use in functional foods.

- Biodiesel Production: As a fatty acid methyl ester, it can be utilized as an alternative fuel source, contributing to renewable energy initiatives .

Research on methyl palmitoleate has explored its interactions with other biological molecules:

- Lipid Metabolism: Studies indicate that it may influence lipid profiles by modulating enzymes involved in fatty acid metabolism.

- Drug Interactions: There is ongoing research into how methyl palmitoleate might affect drug metabolism and efficacy, particularly in relation to anti-inflammatory medications .

Methyl palmitoleate shares structural similarities with other fatty acid methyl esters. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Saturation Level | Unique Features |

|---|---|---|---|

| Methyl Palmitate | Saturated | No double bond; higher oxidative stability | |

| Methyl Oleate | Monounsaturated | Contains one double bond at carbon 9 | |

| Methyl Linoleate | Polyunsaturated | Two double bonds; more susceptible to oxidation | |

| Methyl Stearate | Saturated | Higher melting point; solid at room temperature |

Methyl palmitoleate's unique position as a monounsaturated fatty acid ester allows it to exhibit distinct physical and chemical properties compared to these similar compounds. Its specific applications in health and industry further emphasize its importance within the realm of fatty acid derivatives .

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 6 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 2 of 6 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant